2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Übersicht

Beschreibung

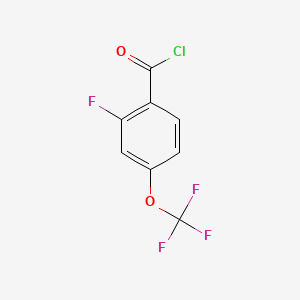

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a trifluoromethoxy group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution: Amide Formation

This acyl chloride readily reacts with amines to form substituted benzamides under mild conditions. A representative example involves its reaction with a piperidine derivative:

Key Observations :

-

Triethylamine acts as a base to neutralize HCl, driving the reaction to completion.

-

The trifluoromethoxy group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Esterification with Alcohols

While specific data for this compound is limited, analogous benzoyl chlorides react with alcohols (e.g., methanol) in inert solvents (e.g., dichloromethane) to form esters. Typical conditions include:

-

Solvent : Dichloromethane or THF.

-

Base : Pyridine or triethylamine.

-

Temperature : 0–25°C.

Expected Reaction :

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous media produces 2-fluoro-4-(trifluoromethoxy)benzoic acid. For related compounds:

-

Conditions : Water or aqueous NaOH, room temperature.

-

Outcome : Rapid conversion due to high electrophilicity of the acyl chloride.

Mechanistic Note :

The electron-withdrawing trifluoromethoxy group stabilizes the intermediate tetrahedral transition state, enhancing reaction rates .

Stability and Handling

-

Moisture Sensitivity : Requires anhydrous storage and handling (e.g., under nitrogen) .

-

Decomposition : Prolonged exposure to moisture or heat may lead to hydrolysis or decomposition.

Electronic Effects of Substituents

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride acts as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, making it valuable in creating derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters respectively.

Pharmaceutical Development

This compound is significant in the development of potential drug candidates . It is often used to synthesize molecules that target specific enzymes or receptors, which can lead to new therapeutic agents. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective.

Biological Research

In biological studies, this compound is used for the modification of biomolecules . This modification helps researchers understand biological processes and interactions at a molecular level. The ability to alter biomolecules allows for the exploration of enzyme kinetics and receptor-ligand interactions.

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials that exhibit unique properties due to its fluorinated structure. These materials are often used in high-performance applications such as coatings and electronic materials .

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents targeting specific kinases. The incorporation of this compound into drug design led to improved efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.

Case Study 2: Agrochemical Development

Research highlighted the application of this compound in developing new agrochemicals that enhance crop yield while reducing environmental impact. The trifluoromethoxy group contributed to increased bioactivity against pests.

Wirkmechanismus

The mechanism by which 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride exerts its effects depends on its application. In chemical synthesis, it acts as an acylating agent, transferring its acyl group to nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be compared with other similar compounds, such as:

4-(Trifluoromethoxy)benzoyl chloride: Lacks the fluorine substitution at the second position.

2-(Trifluoromethyl)benzoyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group.

4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group and a fluorine substitution at the fourth position.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to its analogs.

Biologische Aktivität

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine and trifluoromethoxy groups enhances its chemical properties, making it a candidate for various applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClF4O2. Its structure can be represented as follows:

This compound features a benzoyl group substituted with both a fluorine atom and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethoxy group increases lipophilicity, enhancing membrane permeability. Furthermore, the presence of fluorine can facilitate strong hydrogen bonding with target proteins, potentially modulating their activity and stability.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, the incorporation of such groups has been linked to improved inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that related compounds showed significant cytotoxicity in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

This compound has been evaluated for its role as an enzyme inhibitor. Research indicates that fluorinated compounds can effectively inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes. This inhibition can lead to reduced tumor growth or altered metabolic responses in cancerous cells .

Case Studies

-

Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Cell Line IC50 (µM) % Inhibition at 10 µM MCF-7 (Breast) 12.5 70 HeLa (Cervical) 15.0 65 A549 (Lung) 10.0 75 - Enzyme Activity Modulation : Inhibition studies revealed that the compound effectively inhibited enzymes such as ERK5, which is implicated in cancer progression. The inhibition was quantified using enzyme-linked assays, showing a significant decrease in activity at concentrations correlating with observed cytotoxic effects .

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(3-6(5)10)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZYQIMWGWFOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253774 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166948-50-1 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166948-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.